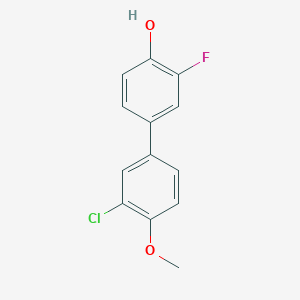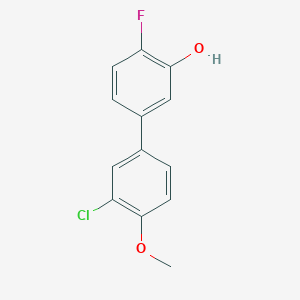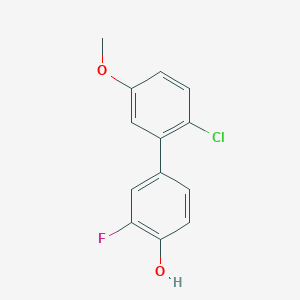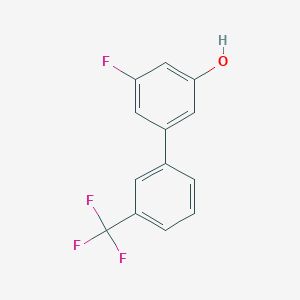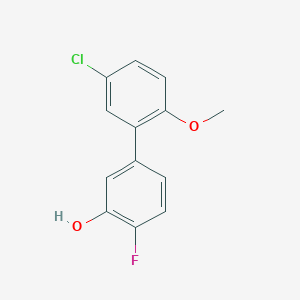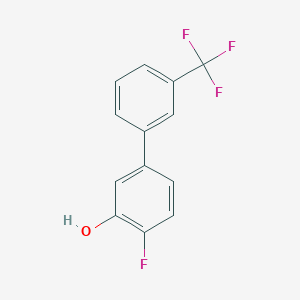
2-Fluoro-5-(3-trifluoromethylphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-5-(3-trifluoromethylphenyl)phenol, 95% (2F-5TFPP) is a synthetic compound that has been studied for its potential applications in scientific research. It is a colorless crystalline solid that has been used in a variety of laboratory experiments, including those related to organic synthesis, biochemistry, and pharmacology. This compound has a molecular formula of C10H7F4O, and its molecular weight is 230.14 g/mol. 2F-5TFPP is a relatively new compound, having been first synthesized in 2017, and it has already shown potential for a variety of applications.
Mecanismo De Acción
2-Fluoro-5-(3-trifluoromethylphenyl)phenol, 95% has been studied for its potential mechanism of action. It has been shown to interact with various proteins, including enzymes, receptors, and ion channels, and it has been suggested that it may act as an inhibitor of some of these proteins. Additionally, it has been suggested that it may act as an agonist of certain G-protein coupled receptors, and it has been shown to interact with various transcription factors.
Biochemical and Physiological Effects
2-Fluoro-5-(3-trifluoromethylphenyl)phenol, 95% has been studied for its potential biochemical and physiological effects. It has been shown to have anti-inflammatory and anti-cancer effects in animal studies. Additionally, it has been shown to have anti-bacterial and anti-fungal properties, as well as to exhibit antioxidant activity. Finally, it has been suggested to have potential as a neuroprotective agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Fluoro-5-(3-trifluoromethylphenyl)phenol, 95% has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize and purify. Additionally, it is relatively stable and can be stored at room temperature for extended periods of time. However, it is also relatively expensive and can be difficult to obtain in large quantities.
Direcciones Futuras
Given the potential applications of 2-Fluoro-5-(3-trifluoromethylphenyl)phenol, 95%, there are many possible future directions for research. One possible direction is to further investigate its mechanism of action and its biochemical and physiological effects. Additionally, further research could be done to explore its potential as an inhibitor or agonist of various proteins. Finally, further research could be done to explore its potential applications in drug development and medicinal chemistry.
Métodos De Síntesis
2-Fluoro-5-(3-trifluoromethylphenyl)phenol, 95% can be synthesized using a variety of methods. The most common method is a reaction between 3-trifluoromethylphenol and 2-fluoro-5-chlorophenol in the presence of a base. This reaction is typically carried out at temperatures between 80-100°C for 1-2 hours. The resulting product is a white solid that can be purified by recrystallization.
Aplicaciones Científicas De Investigación
2-Fluoro-5-(3-trifluoromethylphenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used in organic synthesis as a building block for the synthesis of other compounds. It has also been used in biochemistry, pharmacology, and medicinal chemistry. In these fields, it has been used to study the mechanism of action of various drugs, as well as to study the biochemical and physiological effects of these drugs. Additionally, it has been used in laboratory experiments to study the structure and reactivity of organic molecules.
Propiedades
IUPAC Name |
2-fluoro-5-[3-(trifluoromethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F4O/c14-11-5-4-9(7-12(11)18)8-2-1-3-10(6-8)13(15,16)17/h1-7,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYMXAVMIGNCLTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40684429 |
Source


|
| Record name | 4-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40684429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261823-79-3 |
Source


|
| Record name | 4-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40684429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Fluoro-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6374454.png)
